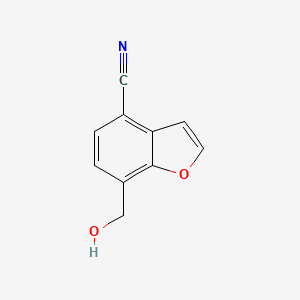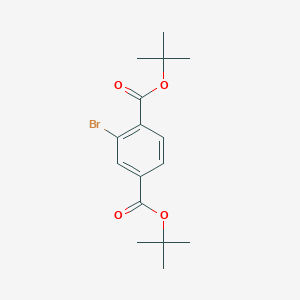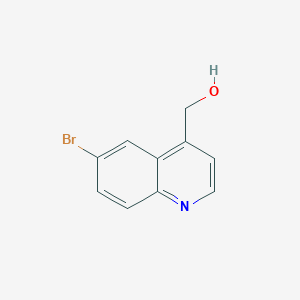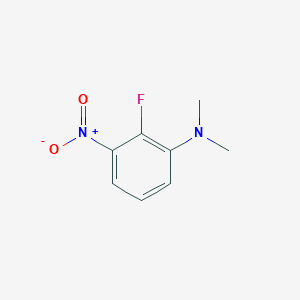
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a fluorine and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde group
Méthodes De Préparation
The synthesis of 2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Formation of Imidazole Ring: The aldehyde group undergoes a condensation reaction with an appropriate amine and a source of nitrogen to form the imidazole ring.
Final Product: The resulting compound is then purified through recrystallization or chromatography to obtain the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Applications De Recherche Scientifique
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole: Lacks the aldehyde group, which may affect its reactivity and applications.
2-(2-fluoro-5-methoxyphenyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its chemical properties and biological activity.
2-(2-fluoro-5-methoxyphenyl)-1H-pyrazole-5-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-6H,1H3,(H,13,14) |
Clé InChI |
SCJQENBBDPJGRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)



